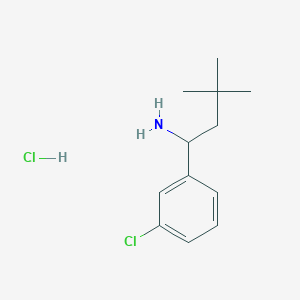
1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, commonly referred to as a derivative of 3,3-dimethylbutan-1-amine, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group attached to a dimethylbutanamine backbone. Its chemical formula is , with a molecular weight of approximately 229.73 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on cellular processes and potential therapeutic applications.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study on piperazine derivatives containing chlorophenyl groups demonstrated significant antimicrobial activity against various pathogens, suggesting that similar mechanisms may apply to the target compound .
2. Mutagenicity and Genotoxicity
The compound's potential mutagenic effects have been assessed using the Ames test. Results indicated that related compounds were positive for mutagenicity in certain bacterial strains (e.g., Salmonella typhimurium), which raises concerns about their genotoxic potential . Specifically, this compound may share similar properties due to its structural analogies with known mutagens.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, similar to other amine derivatives . For instance, some studies have reported that related compounds inhibit histamine N-methyltransferase (HNMT) with an IC50 value of around 0.32 mM .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9;/h4-7,11H,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKNYCYORWIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















